Methyl tetradecanoate
Overview
Description
It is a long-chain fatty acid ester with the molecular formula C15H30O2 and a molecular weight of 242.40 g/mol . This compound is typically found as a colorless liquid or a white waxy solid and is known for its pleasant, honey-like aroma . Methyl myristate is insoluble in water but soluble in organic solvents such as ethanol and ether .
Mechanism of Action
Target of Action
Methyl tetradecanoate, also known as methyl myristate, is a fatty acid methyl ester
Mode of Action
The specific mode of action of this compound is not well-documented. As a fatty acid ester, it is likely to be involved in various biological processes, including energy production, cellular signaling, and membrane fluidity. It may undergo hydrolysis to produce methanol and myristic acid, which can then participate in various biochemical reactions .
Biochemical Pathways
This compound, being a fatty acid ester, is likely to be involved in lipid metabolism. Upon hydrolysis, it produces methanol and myristic acid. Myristic acid, a type of fatty acid, can be further metabolized in the fatty acid β-oxidation pathway to produce energy .
Pharmacokinetics
As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
As a fatty acid ester, it may contribute to various physiological processes, including energy production, cellular signaling, and regulation of membrane fluidity .
Action Environment
Environmental factors such as temperature, pH, and the presence of specific enzymes can influence the action, efficacy, and stability of this compound. For instance, the hydrolysis of this compound to methanol and myristic acid is likely to be influenced by the presence and activity of esterase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl myristate is commonly synthesized through the esterification of myristic acid (tetradecanoic acid) with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid. The process involves heating myristic acid and methanol in the presence of the acid catalyst, followed by refluxing for several hours . The reaction mixture is then neutralized, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of methyl myristate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl myristate undergoes various chemical reactions, including:
Reduction: Reduction of methyl myristate can yield myristyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Catalysts such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products:
Hydrolysis: Myristic acid and methanol.
Reduction: Myristyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl myristate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl Laurate (C13H26O2): A methyl ester of lauric acid with similar properties but a shorter carbon chain.
Methyl Palmitate (C17H34O2): A methyl ester of palmitic acid with a longer carbon chain.
Methyl Stearate (C19H38O2): A methyl ester of stearic acid, also with a longer carbon chain.
Uniqueness: Methyl myristate is unique due to its intermediate chain length, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly useful in applications requiring moderate polarity, such as emulsions and lubricants .
Properties
IUPAC Name |
methyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKJZBWRNNLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027019 | |
Record name | Methyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour | |
Record name | Tetradecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl myristate | |
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Record name | Methyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |
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Record name | Methyl myristate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg | |
Record name | METHYL MYRISTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water | |
Record name | METHYL MYRISTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |
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Record name | Methyl myristate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8671 @ 20 °C, 0.870(15.5°) | |
Record name | METHYL MYRISTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl myristate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C | |
Record name | Methyl myristate | |
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Record name | METHYL MYRISTATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |
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Color/Form |
COLORLESS, OILY LIQ OR WHITE, WAXY SOLID | |
CAS No. |
124-10-7 | |
Record name | Methyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-10-7 | |
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Record name | Methyl tetradecanoate | |
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Record name | Tetradecanoic acid, methyl ester | |
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Record name | Methyl tetradecanoate | |
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Record name | Methyl myristate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | METHYL MYRISTATE | |
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Record name | METHYL MYRISTATE | |
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Record name | Methyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
19 °C, 18.5 °C | |
Record name | METHYL MYRISTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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